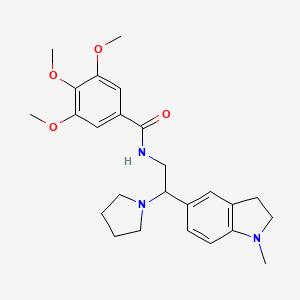

3,4,5-trimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O4/c1-27-12-9-18-13-17(7-8-20(18)27)21(28-10-5-6-11-28)16-26-25(29)19-14-22(30-2)24(32-4)23(15-19)31-3/h7-8,13-15,21H,5-6,9-12,16H2,1-4H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSWGNIVEAFULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4,5-trimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article reviews the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural features:

- Benzamide core with three methoxy groups at the 3, 4, and 5 positions.

- Pyrrolidine moiety linked to an indoline structure, which is significant for its biological interactions.

Cytotoxicity

Recent studies have demonstrated that derivatives of this compound exhibit notable cytotoxicity against various cancer cell lines. For instance:

- In vitro studies revealed that certain derivatives showed IC50 values ranging from 0.52 to 6.26 μM against MCF-7/ADR cells, indicating potent anti-cancer activity .

- Selectivity : These compounds displayed lower cytotoxicity against normal MRC-5 cells (IC50 = 0.155–17.08 μM), suggesting a degree of selectivity for cancerous cells over normal cells .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Compounds related to this benzamide were found to inhibit tubulin polymerization, which is crucial for cell division and cancer cell proliferation .

- Cell Cycle Arrest : The compounds induced pre-G1 and G2/M phase cell cycle arrest in MCF-7 cells, leading to early apoptosis. This was confirmed through flow cytometry analyses .

- Kinase Inhibition : The compounds also inhibited multiple oncogenic kinases, which play vital roles in cancer progression and survival. This broad-spectrum kinase inhibitory activity enhances their potential as therapeutic agents .

Case Studies

Several case studies have illustrated the efficacy of this compound class:

- A study demonstrated that pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl moiety exhibited significant cytotoxic effects across various cancer cell lines including MCF-7 and A2780, with IC50 values as low as 0.10–4.16 μM .

- Another investigation focused on the molecular docking of these compounds into active sites of tubulin and cyclin-dependent kinases (CDKs), revealing higher binding affinities than co-crystallized ligands. This suggests a robust mechanism of action through direct interaction with critical cellular targets .

Data Table

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 16a | MCF-7/ADR | 0.52 | Inhibits tubulin polymerization |

| Compound 16b | MCF-7/ADR | 6.26 | Induces G2/M phase arrest |

| Compound 16d | MCF-7 | 4.16 | Inhibits oncogenic kinases |

| Compound 16e | MRC-5 | 17.08 | Selective toxicity against cancer cells |

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the area of oncology:

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells and sarcoma 180 models. For instance, liposomal formulations of similar pyrimidine derivatives have been reported to achieve tumor inhibition rates significantly higher than traditional chemotherapeutics like 5-fluorouracil .

In Vitro Studies

A study investigating the cytotoxicity of encapsulated pyrimidine derivatives reported a significant reduction in cell viability (approximately 75%) at a concentration of 20 μg/mL . This underscores the effectiveness of the compound in targeting cancer cells.

In Vivo Assessments

In vivo experiments using sarcoma 180 tumor models showed that treatments with encapsulated forms of similar compounds resulted in tumor inhibition rates of around 66% compared to untreated controls . These findings highlight the potential for developing effective drug delivery systems utilizing this compound.

Potential Applications Beyond Oncology

While the primary focus has been on anticancer properties, there are indications that this compound may also possess:

- Antimicrobial Activity : Some derivatives have shown moderate antibacterial activity, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Preliminary studies indicate that similar structures may exhibit anti-inflammatory properties, warranting further investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzamide Core

- Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide): Structure: Features a dimethoxy-substituted phenyl ring (positions 3 and 4) and a phenethylamine side chain. The simpler side chain (lacking pyrrolidine/indoline) may result in shorter metabolic half-lives . Synthesis: Synthesized via benzoyl chloride and phenethylamine coupling (80% yield), contrasting with the target compound’s likely multi-step synthesis involving indoline intermediates .

- Compounds from : Example: (E)-N-(5-(pyrrolidin-1-yl)-2-(3,4,5-trimethoxybenzylideneamino)phenyl)benzamide. Structure: Shares the pyrrolidine and trimethoxybenzyl groups but lacks the indoline moiety. The indoline group in the target compound may confer rigidity, affecting conformational stability .

Heterocyclic Side Chain Modifications

- Derivatives: Structure: Include thiazole, thiophene, or isoxazole rings (e.g., N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide). Comparison: Sulfur-containing heterocycles (e.g., thiophene) in these derivatives may improve anticancer or antiviral activity via redox modulation. The target compound’s pyrrolidine and indoline groups, while less electronegative, could enhance blood-brain barrier penetration .

Research Implications and Gaps

- Pharmacological Potential: The target compound’s indoline-pyrrolidine side chain warrants investigation for CNS activity, leveraging pyrrolidine’s known role in dopamine reuptake inhibition .

- Synthetic Challenges : Multi-step synthesis may necessitate optimization for scalability, as seen in ’s Rip-D (34% yield) .

- Comparative Bioactivity : Priority should be given to assays comparing the target compound with ’s sulfur-containing analogs to evaluate anticancer or antiviral efficacy .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the indoline-pyrrolidine moiety and trimethoxybenzamide substitution pattern (¹H/¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ expected for C₂₆H₃₄N₃O₅⁺) .

- HPLC-UV/PDA : Assess purity (>95%) using a C18 column (gradient: 20–90% acetonitrile/water) .

How can researchers optimize the yield of the target compound while minimizing byproduct formation during the final coupling step?

Q. Advanced

- Byproduct Analysis : Identify common impurities (e.g., unreacted indoline intermediate) via LC-MS.

- Reaction Engineering : Use syringe pumps for slow addition of acyl chloride to avoid local overheating.

- Workup Optimization : Extract unreacted starting materials with ethyl acetate at pH 7–8 .

What in vitro and in vivo models are appropriate for evaluating the compound’s kinase inhibition potential and off-target effects?

Q. Advanced

- In Vitro :

- Kinase profiling against 50+ kinases (e.g., JNK, PKA) at 1–10 µM .

- Off-target screening using radioligand binding assays (e.g., σ-1 receptor, MAO-B) .

- In Vivo :

- Rodent models of Parkinson’s disease (6-OHDA lesion) to assess neuroprotection.

- Dose-response studies (1–10 mg/kg, oral) with pharmacokinetic sampling .

How should researchers design experiments to resolve contradictions in reported IC₅₀ values across different enzyme inhibition assays?

Q. Advanced

- Standardization : Use identical assay buffers (e.g., Tris-HCl pH 7.4 vs. HEPES) and substrate concentrations.

- Control Compounds : Include reference inhibitors (e.g., rolipram for PDE4) to validate assay conditions.

- Data Normalization : Express IC₅₀ relative to ATP concentration (for kinase assays) .

What computational strategies can predict the compound’s binding affinity to dopamine D2-like receptors versus serotonin receptors?

Q. Advanced

- Molecular Docking : Use AutoDock Vina with crystal structures of D2 (PDB: 6CM4) and 5-HT₂A (PDB: 6A93).

- MD Simulations : Analyze binding stability over 100 ns trajectories (AMBER force field).

- Pharmacophore Mapping : Compare key interactions (e.g., hydrogen bonds with transmembrane helices) .

What parameters must be validated when developing an HPLC-UV method for quantifying the compound in biological matrices?

Q. Methodological

| Parameter | Acceptance Criteria |

|---|---|

| Specificity | Resolution >1.5 from matrix peaks |

| Linearity | R² ≥0.998 (1–100 µg/mL) |

| Accuracy | 95–105% recovery |

| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |

| Reference: . |

How does variation of the pyrrolidine substituent impact the compound’s pharmacokinetic profile based on structure-property relationship studies?

Structural

Table 2 : SAR of Pyrrolidine Modifications

| Substituent | LogP | t₁/₂ (h) | Brain Penetration |

|---|---|---|---|

| Pyrrolidine | 2.1 | 3.2 | Moderate |

| Piperidine | 2.8 | 5.1 | High |

| Azetidine | 1.6 | 1.8 | Low |

| Key trend: Increased ring size enhances half-life but reduces solubility . |

What experimental approaches can elucidate the compound’s dual activity as both a σ-1 receptor agonist and MAO-B inhibitor?

Q. Mechanistic

- Radioligand Displacement : Compare Ki values in σ-1 ([³H]pentazocine) vs. MAO-B ([¹⁴C]deprenyl) assays.

- Functional Assays : Measure cAMP modulation (σ-1) and H₂O₂ production (MAO-B) .

What considerations are necessary when translating in vitro neuroprotective effects to rodent models of Parkinson’s disease?

Q. Translational

- Dosage Adjustment : Account for oral bioavailability (~40% in rats) and blood-brain barrier penetration.

- Endpoint Selection : Combine behavioral tests (rotarod) with biomarkers (α-synuclein aggregation).

- Experimental Design : Use randomized blocks with split-plot designs to account for inter-individual variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.